molecular formula C27H40O7 B1591144 lucidenic acid C CAS No. 95311-96-9

lucidenic acid C

Katalognummer B1591144
CAS-Nummer: 95311-96-9
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: XIMQDJNNBMWDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lucidenic acid C is a natural compound isolated from Ganoderma lucidum . It exhibits multifaceted pharmacological actions such as antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties . It inhibits PMA-induced MMP-9 activity, with an anti-invasive effect on hepatoma cells .

Wissenschaftliche Forschungsanwendungen

  • Apoptosis Induction in Leukemia Cells : Lucidenic acids, including lucidenic acid C, have been shown to induce cell apoptosis in leukemia cells, suggesting potential anti-cancer applications. Specifically, lucidenic acid C was found to cause cell cycle arrest in the G1 phase in HL-60 cells, indicating its role in controlling cell proliferation (Hsu, Yu, & Yen, 2008).

  • Cytotoxicity Against Tumor Cells : In a study exploring the cytotoxic effects of various triterpenoids from Ganoderma lucidum, lucidenic acid C demonstrated significant cytotoxic activity against certain tumor cells. This highlights its potential utility in cancer therapy (Wu, Shi, & Kuo, 2001).

  • Anti-Invasive Effects on Hepatoma Cells : Lucidenic acid C showed significant inhibitory effects on the invasion of HepG(2) hepatoma carcinoma cells. This anti-invasive property could be beneficial in preventing cancer metastasis (Weng, Chau, Chen, Chen, & Yen, 2007).

  • Inhibition of MAPK/ERK Signal Transduction and NF-kappaB/AP-1 Binding : Lucidenic acid C inhibits PMA-induced invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-kappaB and AP-1, which are critical in cancer cell migration and invasion (Weng, Chau, Hsieh, Yang, & Yen, 2007).

  • Pharmacological Activities Review : A review of lucidenic acids, including lucidenic acid C, summarizes their various pharmacological effects such as anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, and anti-diabetic properties. This comprehensive review suggests that lucidenic acids have multifaceted potential in medicinal and nutraceutical applications (Zheng et al., 2023).

  • Inhibitory Effects on Tumorigenesis and Metastasis : Studies have shown that lucidenic acid-rich extracts from Ganoderma lucidum inhibit tumorigenesis and metastasis in human hepatoma cells. This indicates a potential role for lucidenic acid C in chemoprevention (Weng, Chau, Yen, Liao, Chen, & Chen, 2009).

Wirkmechanismus

Target of Action

Lucidenic Acid C, a natural compound isolated from Ganoderma lucidum, primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cancer cell invasion and metastasis .

Mode of Action

Lucidenic Acid C inhibits the activity of MMP-9 induced by Phorbol 12-myristate 13-acetate (PMA), a compound known to stimulate MMP-9 . By inhibiting MMP-9, Lucidenic Acid C can prevent the degradation of the extracellular matrix, thereby reducing the invasive capabilities of cancer cells .

Biochemical Pathways

It is known that mmp-9 is involved in various signaling pathways related to cancer progression, including the pi3k/akt and mapk pathways . By inhibiting MMP-9, Lucidenic Acid C could potentially influence these pathways, thereby affecting the downstream effects such as cell proliferation, survival, and migration .

Pharmacokinetics

The pharmacokinetic properties of Lucidenic Acid C, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, the impact of these properties on the bioavailability of Lucidenic Acid C is currently unknown. More research is needed to fully understand the pharmacokinetics of Lucidenic Acid C .

Result of Action

Lucidenic Acid C has been shown to have an anti-invasive effect on hepatoma cells . It induces cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that Lucidenic Acid C could potentially be used as a therapeutic agent for various types of cancer .

Action Environment

The action, efficacy, and stability of Lucidenic Acid C could potentially be influenced by various environmental factors. More research is needed to fully understand the influence of environmental factors on the action of Lucidenic Acid C .

Safety and Hazards

The safety data sheet for Lucidenic acid C suggests avoiding dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Research on Lucidenic acids, including Lucidenic acid C, is still preliminary and has several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of Lucidenic acids as medicines, functional foods, and nutraceuticals .

Eigenschaften

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,17+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMQDJNNBMWDIH-YAQOJFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131919
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lucidenic acid C

CAS RN

95311-96-9
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lucidenic acid C
Reactant of Route 2
lucidenic acid C
Reactant of Route 3
lucidenic acid C
Reactant of Route 4
lucidenic acid C
Reactant of Route 5
lucidenic acid C
Reactant of Route 6
lucidenic acid C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.